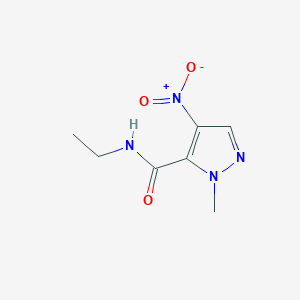

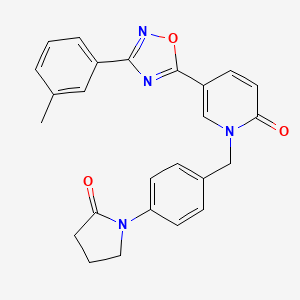

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. For example, the study on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides provided detailed structural characterization through these methods, ensuring the accuracy of the synthesized compounds . The molecular docking studies were also performed to understand the interaction of these molecules with their target proteins, which is crucial for their potential therapeutic applications .

Chemical Reactions Analysis

The chemical reactivity of the synthesized sulfonamides is highlighted in their ability to inhibit various biological targets. For instance, certain benzenesulfonamides were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury . The thiourea derivatives bearing the benzenesulfonamide moiety were evaluated for their antimycobacterial activity, with some compounds showing high potency against Mycobacterium tuberculosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can significantly affect their solubility, stability, and overall reactivity. For example, the presence of methoxy groups and the specific arrangement of substituents on the phenyl ring can alter the lipophilicity and, consequently, the biological activity of these compounds . The antimicrobial and antioxidant activities of the N-(6-Indazolyl) benzenesulfonamide derivatives were also attributed to their unique chemical structures .

Applications De Recherche Scientifique

Anticancer Potential

Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents : This research focused on novel aminothiazole-paeonol derivatives, finding high anticancer potential, especially against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). These compounds demonstrated superiority over 5-fluorouracil due to higher potency against these cancer cell lines and lower cytotoxicity to fibroblasts, indicating promise as anticancer agents for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Electrochemical and Spectroelectrochemical Properties

Synthesis, structural characterizations, and electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines : The study synthesized and characterized various compounds, revealing insights into their electrochemical behaviors. The research detailed the redox behaviors of ZnPc, PbPc, and CoPc complexes in solution, providing valuable information on their ligand-based and metal-based electron transfer reactions, contributing to the understanding of these compounds in various applications (Kantekin et al., 2015).

Propriétés

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S2/c1-24-14-5-7-15(8-6-14)27(22,23)18-16-12-13(4-9-17(16)25-2)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEONGTUWLYHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)

![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)

![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)